Suberoylanilide-d5 Hydroxamic Acid
Overview
Description
Suberoylanilide Hydroxamic Acid, also known as Vorinostat or SAHA, is a member of a larger class of compounds that inhibit histone deacetylases (HDAC) . It is a potent, selective, and cell permeable HDAC inhibitor . It displays anti-angiogenic activity by interfering with VEGF signaling in human umbilical vein endothelial cells (HUVECs) .
Synthesis Analysis
The synthesis of Suberoylanilide Hydroxamic Acid has been focused on the replacement of the phenyl group (the surface recognition moiety, CAP) of SAHA by an azaheterocycle through a direct bond with amide nitrogen atom, and the methylene chain in the linker region is of variable length .Molecular Structure Analysis
The molecular structure of Suberoylanilide Hydroxamic Acid is characterized by the presence of a hydroxamic acid group, which is crucial for its HDAC inhibitory activity .Chemical Reactions Analysis
Suberoylanilide Hydroxamic Acid acts as a potent inhibitor of HDAC activity. HDACs are enzymes that catalyse the removal of the acetyl moiety from the lysine residues of proteins, including the core nucleosomal histones .Scientific Research Applications
Neuroplasticity and Neurological Diseases
Suberoylanilide Hydroxamic Acid (SAHA), a pan-histone deacetylase inhibitor, has been identified as a driver molecule of neuroplasticity. It modulates and promotes neuroplasticity in both healthy and disease conditions, which is crucial for the central nervous system to adapt and change in response to stimuli. This compound has shown promise in improving memory, learning, behavior, and correcting faulty neuronal functioning. It also positively regulates the expression of neuronal genes, microtubule dynamics, neurite outgrowth, spine density, and enhances synaptic transmission and potentiation .
Epigenetic Modulation in Cancer Therapy
SAHA analogs have been synthesized with varying chain lengths and heteroaryl amide groups to study their effects on histone deacetylase, an enzyme critical in gene transcription. These compounds have displayed significant inhibitory activity against HDACs and have shown antiproliferative activity against human cancer cell lines. The modification of SAHA to create analogs aims to improve anticancer efficacy and reduce side effects .
Neurodevelopmental Disorders
SAHA has been shown to counteract defective neuronal differentiation and maturation in animal and cellular models. This is particularly relevant for neurodevelopmental disorders with pharmaco-resistant seizures and/or severe cognitive impairment, where current drug treatments are ineffective. SAHA could potentially ameliorate defective neuroplasticity in these conditions .
Brain Disorders and Repurposing Strategies
Vorinostat has been explored for its therapeutic potential in various brain disorders, including stroke, Alzheimer’s disease, Parkinson’s disease, and more. Strategies to improve drug efficacy and reduce side effects are being researched, with a focus on optimizing therapeutic strategies concerning dose, dosage regimen, and formulations .
Enhancement of Oral Bioavailability
The poor water solubility of vorinostat has led to the development of a self-microemulsifying drug delivery system (SMEDDS) to enhance its oral bioavailability. This approach could be an effective method for increasing the oral bioavailability of vorinostat, which is crucial for its use as an anticancer agent .
Mechanism of Action
Target of Action
Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .
Mode of Action
Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .
Biochemical Pathways
Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .
Pharmacokinetics
The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .
Result of Action
The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .
Action Environment
The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-YQYLVRRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.